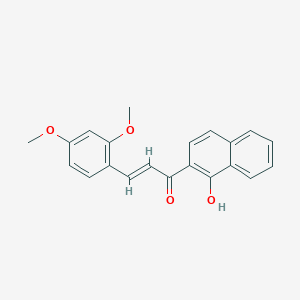
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as DMNP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMNP is a chalcone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activation of NF-κB pathway by blocking the phosphorylation of IκBα and preventing its degradation. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, this compound induces apoptosis in cancer cells by activating the caspase cascade and regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells and tissues. It has been found to reduce the levels of inflammatory mediators such as TNF-α, IL-6, and COX-2. This compound also increases the activity of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of MMPs and EMT markers.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is a useful compound for scientific research due to its diverse biological activities and potential therapeutic properties. It can be easily synthesized in the laboratory and purified using standard methods. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents. Moreover, this compound can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and other conditions. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound, including its interaction with cellular targets and signaling pathways. Moreover, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo and to optimize its chemical properties for improved therapeutic efficacy.
Synthesemethoden
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting this compound compound can be purified using column chromatography, recrystallization, or other purification methods.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-16-10-7-15(20(13-16)25-2)9-12-19(22)18-11-8-14-5-3-4-6-17(14)21(18)23/h3-13,23H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMRMGHUPBLPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,4R*)-N-[(5-isobutylisoxazol-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5367687.png)

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
![2-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5367725.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)

![7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5367747.png)
![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)

